1-Butanethiol, 4-amino-

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, 1,4-Diamino-2-butyne, a compound with a similar backbone to 1-Butanethiol, 4-amino-, was prepared from 1,4-dichloro-2-butyne via a diazido intermediate . Another synthesis approach involved creating a monomer with amino and mercapto functional groups, which was synthesized from 4-tert-butylcyclohexanone in three steps . These methods demonstrate the complexity and precision required in synthesizing compounds with specific functional groups and structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Butanethiol, 4-amino- has been characterized using various spectroscopic techniques. For example, bis(amino acid) derivatives of 1,4-diamino-2-butyne were examined by 1H NMR spectroscopy, revealing a C2-symmetric turn conformation stabilized by intramolecular hydrogen bonds . The chemical structure of the monomer used for poly(bisbenzothiazole) synthesis was characterized by 1H NMR, 13C NMR, MS, FTIR, and EA . These analyses are crucial for confirming the expected structures and understanding the conformational properties of the synthesized compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions to modify and create new compounds. For instance, the reaction of 1,4-bis[4-amino5-mercapto 1,2,4-triazol-3-yl] butane with aromatic aldehydes and subsequent reaction with substituted amines in the presence of formaldehyde led to a series of novel compounds . These reactions highlight the reactivity of amino and mercapto groups, which are likely to be relevant in the chemistry of 1-Butanethiol, 4-amino-.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds provide insights into their potential applications. The polymers derived from the monomer with amino and mercapto groups exhibited good solubility and thermal stability, with decomposition temperatures ranging from 495–534°C in nitrogen . The inherent viscosities of these polymers were also measured, indicating their potential as materials with specific mechanical properties. Additionally, the compounds synthesized in were evaluated for their antioxidant, antifungal, and antibacterial activities, showing good activity compared to standards. These properties are indicative of the diverse applications that compounds with amino and mercapto groups, such as 1-Butanethiol, 4-amino-, may have.

科学的研究の応用

1. Pharmaceutical Analysis

4-Amino-1-butanethiol has been used in the development of a quantitative approach using surface-enhanced Raman chemical imaging (SER-CI). This method is particularly valuable for quantifying impurities in pharmaceuticals, such as 4-aminophenol in paracetamol tablets. The use of 1-butanethiol-functionalized silver nanoparticles has been crucial in this process, enhancing the accuracy and sensitivity of detection for impurities at very low concentrations (De Bleye et al., 2014).

2. Biodegradable Polymer Synthesis

In the field of polymer science, 4-amino-1-butanethiol plays a role in the synthesis of degradable poly(β-amino esters). These polymers have been studied for their potential in various applications, including drug delivery systems, due to their biocompatibility and biodegradability. The degradation kinetics of these polymers, synthesized using compounds like 1,4-butanediol, have been extensively researched (Lynn and Langer, 2000).

3. Sensor Development

4-Amino-1-butanethiol has been utilized in the development of sensors. For instance, it's used in creating gold nanoparticle-based sensors for the detection of 1-butanethiol vapor. These sensors operate by analyzing changes in the optical properties of gold nanoparticles when exposed to 1-butanethiol, offering applications in industries like petrochemicals and food safety (Shokoufi and Adeleh, 2017).

4. Microbial Production

In the field of biotechnology, 4-amino-1-butanethiol is important as an intermediate compound for the microbial production of 4-amino-1-butanol (4AB). 4AB serves as a precursor for biodegradable polymers used in gene delivery. The metabolically engineered Corynebacterium glutamicum, for instance, has been modified to convert glucose into 4AB, highlighting its potential in sustainable production processes (Prabowo et al., 2020).

5. Asymmetric Synthesis in Organic Chemistry

4-Amino-1-butanethiol has been used in the field of organic chemistry for the asymmetric synthesis of amines. It acts as a precursor or an intermediate in various synthetic processes, contributing to the efficient synthesis of a wide range of enantioenriched amines. These amines have applications in pharmaceuticals and other areas (Ellman et al., 2002).

Safety And Hazards

1-Butanethiol, 4-amino- is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled, causes skin irritation, serious eye damage, and may cause respiratory irritation . Contact with the skin and mucous membranes can cause burns, and contact with the eyes can lead to blurred vision or complete blindness .

特性

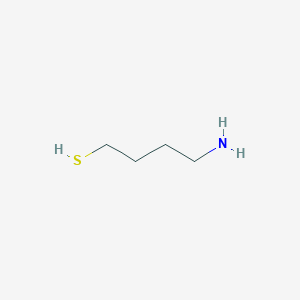

IUPAC Name |

4-aminobutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRRYXTXJAZPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175332 | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanethiol, 4-amino- | |

CAS RN |

21100-03-8 | |

| Record name | 4-Amino-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21100-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021100038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)